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4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole
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Overview
Description
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under specific conditions . The next step involves the cyclization of this intermediate with thiosemicarbazide in the presence of a suitable catalyst to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiadiazoles, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is a chemical compound featuring a thiadiazole ring and a bromo-substituted alkyl chain. The thiadiazole part is a five-membered heterocyclic structure that has two nitrogen atoms and one sulfur atom, giving it different chemical reactivities and possible biological activities. The 3-bromo-2,2-dimethylpropyl group can affect how it interacts with biological targets because it makes it more lipophilic.
Potential Applications
- Pharmaceuticals Thiadiazole derivatives have shown diverse pharmacological effects. They exhibit anticancer, anti-inflammatory, anti-diabetic, antimicrobial, antifungal, antibacterial, antiviral, and anti-tuberculosis activities . Because of these properties, this compound could be explored further for therapeutic applications. Its biological activities make it a candidate for drug development targeting infections or cancer.
- Agrochemicals This compound can also be used in agricultural chemicals.
Biological Interactions
This compound can form hydrogen bonds and engage in π-π stacking interactions with target proteins. This suggests it may inhibit enzymatic activity or alter receptor functions. Research into these interactions could provide insights into optimizing its pharmacological profile.
Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Unique Features |
---|---|
This compound | Bromo substituent enhances lipophilicity |
5-Chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amine | Chlorine substituent affects reactivity |
N,N-Dimethylthiadiazole | Contains dimethyl groups enhancing solubility |
Thiadiazolylureas | Exhibits urea functionality for increased biological activity |
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(3-Bromo-2,2-dimethylpropyl)phenol
- 4-[(3-Bromo-2,2-dimethylpropyl)sulfonyl]-1,2-dimethylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the bromo-substituted dimethylpropyl group with the thiadiazole ring makes it a versatile compound for various applications in scientific research.
Biological Activity
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is a derivative of the thiadiazole class, known for its diverse biological activities. Thiadiazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure features a thiadiazole ring system substituted with a bromoalkyl group. This structural configuration is crucial for its biological activity, as modifications to the thiadiazole core can significantly influence pharmacological properties.
Biological Activities
Research indicates that derivatives of 1,2,3-thiadiazole exhibit various pharmacological effects:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against a range of pathogens. For instance, compounds with similar structures demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For example, certain derivatives have been found to inhibit cell proliferation in various cancer cell lines, suggesting their role as anticancer agents .
- Anticonvulsant Effects : The anticonvulsant activity of thiadiazole compounds has been documented extensively. Modifications to the thiadiazole ring can enhance efficacy while reducing toxicity. This makes them candidates for further development as anticonvulsant medications .
- Anti-inflammatory and Antioxidant Activities : Thiadiazoles also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, their antioxidant capabilities help mitigate oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
-
Antimicrobial Study : A study evaluated various thiadiazole compounds against pathogenic bacteria and fungi. The results indicated that modifications at the 2 or 4 positions on the thiadiazole ring significantly enhanced antibacterial activity .
Compound Activity Against S. aureus Activity Against C. albicans 4a Moderate Good 4b Good Moderate 4c Excellent Excellent - Anticancer Research : A derivative with a similar structure was tested for its ability to inhibit growth in breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
- Pharmacological Evaluation : In a pharmacokinetic study, a related thiadiazole derivative demonstrated favorable absorption and distribution characteristics in vivo, supporting its further investigation as a therapeutic agent .
Properties
Molecular Formula |
C7H11BrN2S |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-11-10-9-6/h4H,3,5H2,1-2H3 |
InChI Key |
UJFBORHLVFKZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSN=N1)CBr |
Origin of Product |
United States |
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